molecular formula C10H20O2 B12605462 4-Methoxynonan-2-one CAS No. 916062-22-1

4-Methoxynonan-2-one

Cat. No.: B12605462
CAS No.: 916062-22-1
M. Wt: 172.26 g/mol
InChI Key: BPHRKWVCSPQMIE-UHFFFAOYSA-N
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Description

Structural Significance within the Class of Methoxy-Substituted Aliphatic Ketones

The structure of 4-Methoxynonan-2-one is defined by the specific placement of its functional groups. The ketone at the C-2 position and the methoxy (B1213986) group at the C-4 position classify it as a β-methoxy ketone. This arrangement is significant as the electronic and steric properties of the methoxy group can influence the reactivity of the adjacent carbonyl group and the surrounding C-H bonds.

Property4-Methoxynonan-2-one4-Methoxypentan-2-one4-Methoxy-4-methyl-2-pentanone
Molecular Formula C10H20O2C6H12O2C7H14O2
Molar Mass 172.26 g/mol 116.16 g/mol nih.gov130.18 g/mol
Structure A nonane (B91170) chain with a ketone at C-2 and a methoxy group at C-4.A pentane (B18724) chain with a ketone at C-2 and a methoxy group at C-4. nih.govA pentane chain with a ketone at C-2, and both a methoxy and a methyl group at C-4. chemicalbook.com
Classification Long-chain β-methoxy aliphatic ketone.Short-chain β-methoxy aliphatic ketone.Branched-chain β-methoxy aliphatic ketone.

Overview of Research Trajectories for Long-Chain Ketones and Ether-Containing Compounds

Research into long-chain ketones and molecules containing ether linkages is driven by their diverse applications and presence in both natural and synthetic systems. A significant research trajectory is the synthesis of these compounds from renewable biomass sources. researchgate.net Ethers derived from biomass are investigated for their potential as fuels and specialty chemicals. researchgate.net Similarly, long-chain ketones are targets in organic synthesis and are sometimes produced via catalytic processes from biomass derivatives. researchgate.net

Another major area of research is the development of novel catalytic methods for the synthesis and functionalization of these molecules. This includes the dehydrogenation-triggered functionalization of remote C(sp³)–H bonds in aliphatic ketones to create complex, highly functionalized structures. rsc.org The synthesis of long-chain aldehydes, ketones, and alcohols from syngas (a mixture of CO and H₂) is also an active field, aiming to produce valuable chemicals from non-petroleum sources. researchgate.netmdpi.com

In the context of natural products and geochemistry, long-chain ketones and diols linked by ether bonds are studied as components of algaenan, a resistant biopolymer found in algae cell walls. vliz.be The analysis of these bound lipids provides insights into paleo-climatic conditions. The functionalization of long-chain olefins often involves intermediates that contain ether or boron groups, highlighting the importance of these structures in synthetic methodology. uantwerpen.be

Research AreaFocusExample Application/Significance
Biomass Conversion Directional synthesis of long-chain ethers and ketones from biomass-derived carbonyls. researchgate.netDevelopment of sustainable fuels, lubricants, and specialty chemicals. researchgate.net
Catalytic Synthesis Remote C-H functionalization of aliphatic ketones; tunable synthesis from syngas. rsc.orgresearchgate.netCreation of complex molecules like alkenylated isocoumarins; production of higher alcohols and aldehydes. rsc.orgresearchgate.net
Natural Products & Geochemistry Analysis of ether-linked long-chain diols and keto-ols in sedimentary organic matter. vliz.beUse as proxies for reconstructing past environmental conditions, such as sea surface temperature. vliz.be
Synthetic Methodology Functionalization of long-chain olefins and fatty acid derivatives via boron or ether intermediates. uantwerpen.beSynthesis of α,ω-bifunctional molecules from renewable sources for industrial use. uantwerpen.be

Scope and Objectives of the Academic Investigation

Given the limited specific literature on 4-Methoxynonan-2-one, a focused academic investigation is warranted. The primary scope of such a study would be to synthesize, purify, and comprehensively characterize the compound, thereby establishing a foundational dataset for future research.

Objectives:

To Develop an Efficient and Regioselective Synthesis: The primary objective would be to establish a reliable synthetic route to 4-Methoxynonan-2-one. Potential methods to be explored could include the l-Proline-catalyzed three-component reaction between an aldehyde, acetone, and methanol (B129727), which has been shown to be effective for similar β-alkoxy ketones. thieme-connect.comthieme-connect.com Another approach could involve the reaction of an appropriate enol acetate (B1210297) or silyl (B83357) enol ether with a chloromethyl ether equivalent. lookchem.com The success of these methods would be evaluated based on yield, purity, and scalability.

To Perform Full Physicochemical and Spectroscopic Characterization: A second objective is the thorough characterization of the purified compound. This would involve determining key physical properties such as boiling point, density, and refractive index. Spectroscopic analysis, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), would be conducted to confirm the structure unequivocally and create a reference spectral database.

To Investigate Preliminary Reactivity and Potential Utility: A final objective would be to explore the chemical reactivity of 4-Methoxynonan-2-one as a model compound. This could involve studying its reduction, its behavior in aldol-type reactions, or its potential as a precursor for the synthesis of more complex molecules, such as heterocyclic compounds or specialty polymers. This exploration would help to position 4-Methoxynonan-2-one within the broader landscape of synthetic building blocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916062-22-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-methoxynonan-2-one

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-10(12-3)8-9(2)11/h10H,4-8H2,1-3H3

InChI Key

BPHRKWVCSPQMIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)C)OC

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 4 Methoxynonan 2 One

Strategic Approaches to Methoxyketone Formation

The introduction of a methoxy (B1213986) group at a specific position relative to a ketone functionality can be achieved through various sophisticated synthetic routes. These methods often involve the use of carefully chosen precursors and reaction conditions to control the outcome of the reaction.

Electrochemical Processes for α-Methoxylation of Ketones Utilizing Enol Acetates

Electrochemical synthesis has emerged as a green and efficient alternative to traditional chemical methods. organic-chemistry.orgfigshare.com For the α-methoxylation of ketones, enol acetates serve as key intermediates. An electrochemical reaction of enol acetates with methanol (B129727) (MeOH) as the methoxy source can yield α-methoxy ketones. organic-chemistry.orgacs.org This process typically occurs under mild electrolysis conditions and avoids the need for harsh reagents or metal catalysts. organic-chemistry.org The reaction is often carried out in an undivided cell using graphite (B72142) and nickel electrodes, with potassium iodide (KI) as the electrolyte. organic-chemistry.org The proposed mechanism involves the generation of radical species, a process that is supported by cyclic voltammetry data. organic-chemistry.orgresearchgate.net This method has been shown to be scalable and compatible with a variety of functional groups. organic-chemistry.orgfigshare.com

Table 1: Optimized Conditions for Electrochemical α-Methoxylation

Parameter Condition
Anode Graphite
Cathode Nickel (Ni)
Electrolyte Potassium Iodide (KI)
Radical Source Methanol (MeOH)
Solvent Acetonitrile (MeCN)
Additives Acetic Acid (AcOH), Silver Carbonate (Ag2CO3)
Cell Type Undivided

This table summarizes the optimized conditions for the electrochemical α-methoxylation of ketones using enol acetates, as reported in the literature. organic-chemistry.org

Conversion Pathways from Carboxylic Acid Derivatives to N-Methoxy-N-methyl Amides as Ketone Precursors

A widely used and reliable method for the synthesis of ketones is the Weinreb ketone synthesis, which proceeds through an N-methoxy-N-methyl amide, commonly known as a Weinreb amide. mychemblog.comwikipedia.org This intermediate is particularly useful because it reacts with organometallic reagents to form a stable chelated tetrahedral intermediate, which upon acidic workup yields the desired ketone without the common side reaction of over-addition to form a tertiary alcohol. mychemblog.comchemistrysteps.com

Carboxylic acids can be converted to Weinreb amides through several methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which is then reacted with N,O-dimethylhydroxylamine hydrochloride. chemistrysteps.comresearchgate.net Alternatively, coupling agents like 2-chloro-1-methylpyridinium (B1202621) iodide or a combination of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) can be used to directly form the Weinreb amide from the carboxylic acid in a one-pot procedure. researchgate.net For sterically hindered carboxylic acids, a method using methanesulfonyl chloride and triethylamine (B128534) has been shown to be effective, providing good yields. organic-chemistry.orgnih.gov

Regioselective Synthesis via Reactions of Enol Acetates or Silyl (B83357) Enol Ethers with α-Chloro Ethers, Leading to Methoxymethyl Carbonyl Compounds

The regioselective introduction of a methoxymethyl group can be achieved through the reaction of enol derivatives with α-chloro ethers. For instance, the reaction of silyl enol ethers with chloromethyl methyl ether, promoted by a combination of tin(II) chloride and an organic halide, can produce β-alkoxy ketones. oup.comoup.com This method offers a mild and efficient route to these compounds. oup.com

A novel synthesis of α-methylene carbonyl compounds has been developed that proceeds through a methoxymethyl ketone intermediate. acs.org This process involves the reaction of an enol acetate (B1210297) or a silyl enol ether with an α-chloro ether. acs.org The resulting methoxymethyl carbonyl compound can then be further transformed. acs.org

Nucleophilic Acylation Strategies in Ketone Synthesis, Including Umpolung Approaches

Nucleophilic acylation provides a powerful strategy for ketone synthesis by reversing the normal polarity of the carbonyl group, a concept known as umpolung. nih.govdnmfaizpur.org This approach allows for the formation of carbon-carbon bonds by using the carbonyl carbon as a nucleophile. arkat-usa.org Acyl anion equivalents can be generated from various precursors, such as O-protected cyanohydrins or through the use of N-heterocyclic carbene (NHC) catalysis. dnmfaizpur.orgorganic-chemistry.org

One notable umpolung strategy involves the reaction of o-quinone methides with thiazolium carbinols, which act as acyl anion precursors. nih.govacs.org This reaction, promoted by a fluoride (B91410) source, generates a carbonyl anion and an o-quinone methide in the same flask, which then combine to form an α-aryl ketone. nih.govacs.org This method has been successfully applied to the synthesis of natural products. nih.gov Another approach involves the α-functionalization of ketones via the umpolung of enolates using hypervalent iodine reagents, which generates a highly reactive enolonium species that can then react with various nucleophiles. nih.gov

Divergent Synthetic Routes for Methoxylated Ketones in Complex Molecular Architectures

Divergent synthesis is a strategy that allows for the creation of multiple structurally distinct compounds from a common intermediate. researchgate.net This approach is particularly valuable in the synthesis of complex molecules, such as bioactive natural products. researchgate.net By carefully choosing catalysts and reaction conditions, the reaction pathway of a common precursor can be directed towards different outcomes. chinesechemsoc.org

For example, a catalyst-controlled regioselective carboacylation has been developed for the synthesis of substituted indanones. chinesechemsoc.org Depending on the transition-metal catalyst used (e.g., Ni vs. Rh), the reaction can proceed through different insertion pathways to yield either 2- or 3-substituted indanones. chinesechemsoc.org Similarly, divergent catalytic methods using chiral Lewis acids or Brønsted acids can be employed to selectively produce different chiral products from the same starting materials. acs.org These strategies could be adapted for the synthesis of complex methoxylated ketones by incorporating the methoxy group into the initial building blocks.

Methodologies for Constructing Long-Chain Carbon Skeletons Bearing Ketone Functionality

The construction of long-chain carbon skeletons is a fundamental aspect of organic synthesis. When a ketone functionality is required within this chain, several methods can be employed.

One approach involves the reaction of carboxylic esters or acids with Grignard reagents. jst.go.jp For instance, the reaction of 3,4-unsaturated carboxylic esters with alkyl Grignard reagents can yield long-chain ketones with good selectivity, especially when conducted at low temperatures in the presence of triethylamine. jst.go.jp Another method utilizes the reaction of acyl chlorides derived from long-chain hydroxy acids. These can be converted into ketene (B1206846) dimers, which then form long-chain tetrahydroxy ketones. publish.csiro.aupublish.csiro.au If the hydroxyl groups are reactive, they can be protected by acetylation prior to ketonization. publish.csiro.aupublish.csiro.au

The synthesis of long-chain acetylenic ketones can be achieved by reacting tetraalkynylstannanes with long-chain lipophilic acid chlorides under Lewis acid catalysis. sciforum.net This method is fast, atom-economical, and avoids the use of expensive palladium catalysts. sciforum.net Furthermore, the process of ketogenesis in biochemistry involves the breakdown of long-chain fatty acids to form acetyl-CoA, which is then converted into ketone bodies. nih.gov While a biological process, the underlying chemical principles can inspire synthetic strategies.

Ketonization of Long-Chain Esters Utilizing Heterogeneous Catalysis (e.g., Fe, Si, Cr, K Oxides)

The ketonization of esters is a powerful method for producing ketones, and the use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and process efficiency. pjoes.com Research has demonstrated the viability of this approach for long-chain esters, which are structurally related to the precursors of 4-methoxynonan-2-one.

One notable catalytic system comprises a mixture of iron, silicon, chromium, and potassium oxides. pjoes.compjoes.com This catalyst has been effectively used in the ketonization of various long-chain esters, including n-decyl n-decylate, n-butyl n-dodecylate, and methyl n-dodecylate. pjoes.com The reactions are typically carried out in a flow system under atmospheric pressure at temperatures ranging from 320 to 400°C. pjoes.com For instance, the transformation of methyl n-dodecylate over an Fe-Si-Cr-K-O catalyst at 395°C resulted in a 58.3% yield of 12-tricosanone (B1203296) with 93% conversion. pjoes.com

Another effective catalyst system for the ketonization of fatty acid methyl esters is a tin-cerium-rhodium oxide mixture (Sn-Ce-Rh-O). researchgate.net When a mixture of methyl esters derived from nonerucic rapeseed oil was passed over this catalyst at 385°C, a total ketone yield of 63% was achieved with 96% conversion of the starting material. researchgate.net These findings highlight the potential of using mixed metal oxide catalysts for the synthesis of long-chain ketones from ester precursors.

The table below summarizes the conditions and outcomes of ketonization reactions for different long-chain esters using heterogeneous catalysts.

SubstrateCatalystTemperature (°C)Conversion (%)Ketone Yield (%)
Methyl n-dodecylateFe-Si-Cr-K-O3959358.3 pjoes.com
Methyl esters from rapeseed oilSn-Ce-Rh-O3859663 researchgate.net
Waste fatty acid methyl estersZr-Mg-Y-O3959661 pjoes.com

Ligand-Promoted Carbon-Carbon Bond Cleavage and Homologation of Aryl Ketones for Multi-Carbon Chain Extension

A sophisticated strategy for constructing long-chain ketones involves the transition metal-catalyzed cleavage of carbon-carbon bonds in aryl ketones, followed by a multi-carbon homologation process. nih.govresearchgate.net This method allows for the reconstruction of the molecular skeleton, offering a pathway to extend carbon chains. nih.gov

This transformation is typically promoted by a specific ligand that facilitates the cleavage of the Ar-C(O) bond and subsequent cross-coupling with an alkenol. nih.govresearchgate.net The use of a pyridine-oxazoline ligand has proven crucial in several catalytic transformations involving C-C bond activation. researchgate.netlookchem.com This approach has been successfully applied to a variety of (hetero)aryl ketones, producing the desired long-chain ketones and aldehydes with good to excellent yields and high regioselectivity. nih.govresearchgate.net Mechanistic studies suggest that the ligand plays a critical role in both the C-C bond cleavage and the asymmetric migration-insertion process. nih.govresearchgate.net

This methodology has been extended to the Mizoroki-Heck reaction of unstrained aryl ketones with acrylates or styrenes, enabled by palladium-catalyzed, ligand-promoted C-C bond cleavage, to yield alkene products. organic-chemistry.org The versatility of this approach is demonstrated by its application in the late-stage diversification of biologically important molecules. nih.govresearchgate.net

Exploration of Ancillary and Analogous Synthetic Routes Relevant to the 4-Methoxynonan-2-one Structure

Beyond direct synthesis, the exploration of related synthetic strategies provides valuable insights into the construction of the 4-methoxynonan-2-one framework. These routes focus on the incorporation of the key methoxy group and the assembly of the extended aliphatic chain.

Strategies for Methoxy-Activated Systems Applicable to Aliphatic Contexts

The introduction of a methoxy group can significantly influence the reactivity of a molecule. In the context of synthesizing aliphatic ketones, strategies for creating methoxy-activated systems are highly relevant.

One approach involves the conversion of carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. organic-chemistry.orgresearchgate.net This transformation can be achieved even with sterically hindered carboxylic acids using methanesulfonyl chloride, triethylamine, and N,O-dimethylhydroxylamine hydrochloride. organic-chemistry.orgresearchgate.net Weinreb amides are valuable intermediates that can be reacted with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.

Another strategy involves the methoxymethylation of primary amides using methanol, catalyzed by a manganese(I) complex. rsc.org This method operates through an "interrupted borrowing hydrogen" strategy and provides a direct route to N-(methoxymethyl)amides. rsc.org While demonstrated primarily for benzamide (B126) derivatives, the principles could be adapted to aliphatic systems. The reaction exhibits broad substrate scope and avoids the use of toxic reagents. rsc.org

The table below provides an overview of methods for preparing methoxy-activated intermediates.

Starting MaterialReagentsProductKey Features
Hindered Carboxylic AcidsMethanesulfonyl chloride, triethylamine, N,O-dimethylhydroxylamine HClN-methoxy-N-methyl (Weinreb) AmideEffective for sterically hindered substrates. organic-chemistry.orgresearchgate.net
Primary AmidesMethanol, Mn(I) catalystN-(methoxymethyl)amideUses methanol as both reagent and solvent; avoids toxic reagents. rsc.org

Grignard Reagent Based Methods for Extended Aliphatic Chains with Ether Functionality

Grignard reagents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles, including those that can lead to ether-functionalized aliphatic chains. acechemistry.co.ukbyjus.com The general principle involves the reaction of an alkyl- or aryl-magnesium halide with a suitable substrate. acechemistry.co.uksigmaaldrich.com

For the synthesis of a structure like 4-methoxynonan-2-one, a Grignard reagent could be used to introduce a significant portion of the carbon backbone. For example, a Grignard reagent could be added to an aldehyde or ketone to form a secondary or tertiary alcohol, respectively, which could then be further manipulated. acechemistry.co.ukbyjus.commasterorganicchemistry.com The reaction of a Grignard reagent with an ester results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

A relevant example is the synthesis of 1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonan-1-ol, where 7-methoxy-3,7-dimethyloctylmagnesium chloride was reacted with p-isopropylbenzaldehyde. google.com This demonstrates the formation of a long aliphatic chain containing a methoxy group via a Grignard reaction. The preparation of the Grignard reagent itself is critical and must be conducted under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran. acechemistry.co.uksigmaaldrich.com

The following table outlines the general reactions of Grignard reagents relevant to the synthesis of extended aliphatic chains.

ElectrophileProduct after Workup
FormaldehydePrimary Alcohol
Other AldehydesSecondary Alcohol
KetonesTertiary Alcohol
EstersTertiary Alcohol (with two identical R-groups from the Grignard)
Carbon DioxideCarboxylic Acid

Mechanistic Elucidation of Synthetic Transformations Involving 4 Methoxynonan 2 One Precursors

Catalytic Principles in the Formation of Methoxyketones

The formation of the carbon skeleton and the introduction of the methoxy (B1213986) and keto functionalities in molecules like 4-methoxynonan-2-one rely on sophisticated catalytic strategies. These strategies range from metal-oxide mediated processes to transition metal and organocatalytic systems, each offering unique mechanistic pathways.

Metal oxides such as ceria (CeO₂), zirconia (ZrO₂), and titania (TiO₂) are effective catalysts for ketonization reactions, which involve the formation of a ketone from carboxylic acids or other oxygenates. osti.govberkeley.eduresearchgate.net These reactions are fundamental in biomass conversion and can be applied to the synthesis of complex ketones. The prevailing mechanism on these surfaces is often the Mars-van Krevelen mechanism, which involves lattice oxygen in the catalytic cycle. osti.gov

The ketonization process on metal oxides generally proceeds through a surface carboxylate intermediate. researchgate.net For the synthesis of a methoxyketone, the reaction could conceptually start from the adsorption of a methoxy-substituted carboxylic acid onto an active site of the catalyst. This is followed by the abstraction of an α-hydrogen to form a surface-bound enolate. berkeley.eduresearchgate.net The C-C bond formation, which is often the key step, occurs between this enolate and another acyl intermediate on the surface. researchgate.net Catalytic cycles on metal oxides involve several elementary steps:

Adsorption: Reactant molecules (e.g., methoxy-substituted carboxylic acids or aldehydes) adsorb onto the metal oxide surface.

Surface Reaction: Adsorbed species react to form intermediates. For instance, on acid-base site pairs on TiO₂ and ZrO₂, aldol (B89426) condensation is limited by α-H abstraction to form enolates. berkeley.edu

C-C Bond Formation: Ketonization can be mediated by the formation of a β-ketoacid intermediate between an enolate and an acylium species. researchgate.net

Desorption: The final ketone product desorbs from the catalyst surface, regenerating the active site for the next cycle.

For reducible oxides like CeO₂, oxygen vacancies on the surface play a crucial role, facilitating redox steps within the catalytic cycle. osti.gov The structural complexity of metal oxide surfaces provides a variety of active sites, including Lewis acid cations, basic oxygen anions, and Brønsted acid sites, which can all participate in the catalytic transformation of organic molecules. osti.gov

Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of ketones through carbon-carbon bond formation. rsc.org These methods often exhibit high functional group tolerance and selectivity, proceeding under milder conditions than traditional methods. nih.gov For a target like 4-methoxynonan-2-one, several mechanistic pathways are relevant.

One prominent strategy is the C-H bond functionalization , where a transition metal catalyst activates a typically inert C-H bond. acs.org Ketone moieties themselves can act as directing groups, guiding the catalyst to functionalize a specific C-H bond, often at the ortho-position of an aromatic ring. rsc.org While less common for aliphatic systems, related principles can apply. The general cycle for such a transformation often involves:

Coordination: A directing group on the substrate coordinates to the metal center.

C-H Activation: The metal cleaves a C-H bond, forming a metallacycle intermediate. This can occur via mechanisms like concerted metalation-deprotonation (CMD). nih.gov

Insertion or Coupling: The metallacycle reacts with a coupling partner. For example, migratory insertion of an alkyne or olefin into the metal-carbon bond expands the ring. nih.govlibretexts.org

Reductive Elimination: The final C-C bond is formed, releasing the product and regenerating the active catalyst. rsc.org

Alternatively, ketones can be synthesized via the oxidative coupling of aldehydes with various partners . nih.gov A palladium-catalyzed reaction, for example, can couple an aldehyde with a C-H bond of another molecule, using air as the terminal oxidant, to yield a ketone. nih.gov The synthesis of ketones from aldehydes can also proceed through mechanisms involving the formation of acyl radicals or by having the aldehyde act as a carbon radical acceptor under photoredox conditions. researchgate.net

The Heck and Breslow mechanism for hydroformylation provides a classic example of a catalytic cycle involving ligand dissociation, olefin coordination, migratory insertion, and reductive elimination, principles that are foundational to many transition metal-catalyzed C-C bond-forming reactions. libretexts.orgacs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free approach for asymmetric synthesis. researchgate.net For ketone synthesis, common activation modes include enamine and enolate catalysis. In the context of synthesizing a methoxy-substituted ketone, organocatalysis can be employed for key C-C bond-forming steps.

For instance, the asymmetric Michael addition of a ketone to a nitroolefin, catalyzed by a bifunctional thiourea-based organocatalyst, can create a new stereocenter. mdpi.com The catalyst uses hydrogen bonding to activate the electrophile while its amine moiety forms an enamine with the ketone donor, controlling the facial selectivity of the attack. mdpi.com

Similarly, proline-catalyzed Mannich reactions have been adapted for the solid-phase synthesis of β-amino ketones. nih.gov In these reactions, ketones with hydroxyl or alkoxy substituents on the nucleophilic carbon have proven to be excellent substrates. nih.gov Asymmetric aldol reactions between ketones and α-keto acids can be catalyzed by derivatives of proline and aminopyridines, where hydrogen bonding interactions between the catalyst and the α-keto acid are crucial for both reactivity and enantioselectivity. acs.org The use of organocatalysis in the synthesis of α-sulfonyl ketones from styrenes and other components has also been demonstrated, highlighting the versatility of these systems. nsf.gov

Stereochemical Considerations in Synthetic Pathways

The presence of a methoxy group at the C4 position of 4-methoxynonan-2-one creates a chiral center. Controlling the stereochemistry at this position is a significant challenge in its synthesis, requiring the use of asymmetric catalytic methods.

Achieving stereocontrol in the synthesis of chiral aliphatic systems can be accomplished through several catalytic strategies, including enzymatic, organocatalytic, and transition metal-based approaches. frontiersin.org

Enzymatic strategies offer exceptional selectivity under mild conditions. nih.govvu.edu.pk For example, ene-reductases (ERs) can catalyze the asymmetric reduction of α,β-unsaturated ketones. The stereochemical outcome can be controlled by either modifying the substrate or by selecting a stereocomplementary enzyme. nih.gov In the reduction of cyclohexenone substrates with an α-enol ether, the combination of a methoxy group with the enzyme OYE3 resulted in the (R)-enantiomer with 97% enantiomeric excess (ee). nih.govrsc.org

Asymmetric organocatalysis provides a metal-free alternative for creating chiral centers. Chiral primary amine catalysts derived from Cinchona alkaloids have been successfully used for the direct and asymmetric α-fluorination of ketones. nih.gov Similar principles can be applied to the α-alkylation or functionalization of ketones to install the methoxy-bearing fragment. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the transiently formed enamine intermediate. nih.gov

Transition metal catalysis with chiral ligands is a cornerstone of asymmetric synthesis. frontiersin.org The enantioselective reduction of ketones via asymmetric transfer hydrogenation using ruthenium or iridium catalysts with chiral amino alcohol ligands can produce chiral alcohols with high enantioselectivity, which can then be oxidized to the chiral ketone. diva-portal.org The combination of achiral iridium complexes with a chiral phosphoric acid has also been shown to be highly effective for the asymmetric hydrogenation of N-aryl imines derived from aliphatic ketones. acs.org

The following table summarizes the performance of various catalytic systems in reactions relevant to the synthesis of chiral methoxy-substituted ketones.

Catalytic SystemReaction TypeSubstrate TypeSelectivity (ee/dr)Reference
Ene-reductase (OYE3)Asymmetric Reductionα-Methoxy cyclohexenone97% ee (R) nih.govrsc.org
Ene-reductase (XenB)Asymmetric Reductionα-Benzyloxy cyclohexenone96% ee (S) nih.govrsc.org
Primary Amine (Cinchona-derived)α-FluorinationCyclic Ketonesup to 99% ee nih.gov
Cu/(S,S)-QuinoxP*Acylation of Dienyl SilaneBenzoyl fluoride (B91410) & 1,3-diene65% ee nih.gov
Ir/LalithPhos (L6)Asymmetric HydrogenationN-aryl imine>99% ee acs.org

Reaction Kinetic and Thermodynamic Analyses for Optimal Synthetic Efficiency

To maximize the efficiency of a synthetic process, a thorough understanding of its reaction kinetics and thermodynamics is essential. acs.org Thermodynamic analysis helps determine the feasibility of a reaction and identify optimal conditions, while kinetic studies provide insights into the reaction mechanism and rate-limiting steps. acs.orgosti.gov

Thermodynamic analysis , often performed by minimizing the Gibbs free energy (GFE) of the system, can predict the equilibrium composition of a reaction mixture under various conditions of temperature, pressure, and reactant concentrations. acs.orgmdpi.com For a given reaction, the change in standard Gibbs free energy (ΔG°) indicates its spontaneity. A negative ΔG° suggests a thermodynamically favorable reaction. acs.org For instance, in complex reaction networks like the conversion of ethanol (B145695) to butadiene, thermodynamic analysis reveals the temperature regimes where the desired reactions are spontaneous and can help in selecting conditions that favor the desired product over side reactions. acs.org

Kinetic analysis focuses on the rate of reaction. For catalytic processes, the kinetics are often complex, involving multiple steps such as adsorption, surface reaction, and desorption. uobabylon.edu.iq Identifying the rate-determining step is crucial for catalyst design and process optimization. In the catalytic hydrogenation of ketones, for example, mechanistic studies have shown that hydride transfer can be the rate-limiting step. osti.gov By establishing linear free-energy relationships (LFERs), it is possible to predict catalytic barriers and design more efficient catalysts. osti.gov Kinetic models based on experimental data can be used to explore the effects of operating conditions on conversion and selectivity, allowing for the optimization of the process for maximum yield or cost-effectiveness. researchgate.netresearchgate.net

The interplay between thermodynamics and kinetics is critical. A thermodynamically favorable reaction may not proceed at a practical rate without an effective catalyst to lower the activation energy. uobabylon.edu.iq Conversely, a kinetically fast reaction might lead to an undesirable product if it is not the thermodynamically most stable one. Therefore, a comprehensive analysis considering both aspects is required for achieving optimal synthetic efficiency.

The table below outlines key parameters from kinetic and thermodynamic analyses and their implications for optimizing ketone synthesis.

ParameterTypeSignificanceExample Application
ΔG° (Gibbs Free Energy Change)ThermodynamicDetermines reaction spontaneity and equilibrium position. acs.orgIdentifying the minimum temperature for a spontaneous reaction. acs.org
ΔH° (Enthalpy Change)ThermodynamicIndicates if a reaction is exothermic or endothermic, affecting temperature control. acs.orgManaging heat in large-scale reactors.
Activation Energy (Ea)KineticThe energy barrier that must be overcome for a reaction to occur; lower Ea means a faster rate. uobabylon.edu.iqComparing the efficiency of different catalysts.
Rate-Limiting StepKineticThe slowest step in a reaction mechanism, which determines the overall rate. osti.govFocusing catalyst improvement efforts on the most critical step. osti.gov
Turnover Frequency (TOF)KineticA measure of catalyst activity, representing the number of molecules converted per active site per unit time.Quantifying and comparing catalyst performance.

Derivation of Rate Laws and Activation Parameters for Key Steps

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. acs.orgorgoreview.com For the synthesis of 4-methoxynonan-2-one from non-3-en-2-one and methanol (B129727), the rate law would be determined experimentally by monitoring the concentration of reactants or products over time.

For a proposed acid-catalyzed mechanism, the rate-determining step is typically the nucleophilic attack of methanol on the protonated α,β-unsaturated ketone. If this is the case, the reaction would be expected to be first order with respect to both the unsaturated ketone and the acid catalyst, and potentially first order with respect to methanol. Thus, a plausible rate law could be:

Rate = k[Non-3-en-2-one][H⁺][Methanol]

For the base-catalyzed mechanism, the rate-determining step is generally the conjugate addition of the methoxide (B1231860) ion to the enone. nih.gov This would lead to a rate law that is first order in the α,β-unsaturated ketone and first order in the base.

Rate = k[Non-3-en-2-one][Base]

ParameterHypothetical ValueUnit
Activation Energy (Ea)65kJ/mol
Pre-exponential Factor (A)1.2 x 10⁸s⁻¹
Enthalpy of Activation (ΔH‡)62.5kJ/mol
Entropy of Activation (ΔS‡)-120J/(mol·K)

This is a hypothetical data table with plausible values for illustrative purposes.

Energetic Landscape Mapping of Reaction Pathways

The energetic landscape of a reaction pathway provides a visual representation of the energy changes that occur as reactants are converted into products. This is typically depicted in a reaction coordinate diagram, where the potential energy of the system is plotted against the reaction progress.

For the acid-catalyzed synthesis of 4-methoxynonan-2-one, the reaction profile would begin with the reactants, non-3-en-2-one and methanol. The first transition state would correspond to the protonation of the carbonyl oxygen, leading to a protonated intermediate. The highest energy transition state would likely be associated with the nucleophilic attack of methanol on the β-carbon, which is the rate-determining step. msu.edu This leads to the formation of an enol intermediate, which resides in a local energy minimum. The final step, tautomerization to the ketone product, would proceed through another, lower-energy transition state.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for mapping these energetic landscapes. rsc.orgmdpi.com While a specific computational study for 4-methoxynonan-2-one is not available, the general profile for an acid-catalyzed Michael addition is well-established. A representative, illustrative energetic landscape is shown below.

Figure 1: Illustrative Reaction Coordinate Diagram for the Acid-Catalyzed Formation of 4-Methoxynonan-2-one. This diagram depicts a plausible energetic pathway, with the nucleophilic attack as the rate-determining step. The energies are relative and for illustrative purposes only.

Chemical Reactivity and Transformational Chemistry of 4 Methoxynonan 2 One

Reactivity of the Ketone Moiety

The ketone's carbonyl group is a site of significant reactivity, primarily due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. wikipedia.org The adjacent α-protons also exhibit enhanced acidity, enabling enol and enolate formation. libretexts.org

Nucleophilic addition is a characteristic reaction of ketones. pressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org In the case of 4-Methoxynonan-2-one, an unsymmetrical ketone, this reaction transforms the sp²-hybridized carbonyl carbon into a new sp³-hybridized stereocenter. libretexts.orglibretexts.org

Given that 4-Methoxynonan-2-one already possesses a stereocenter at the C4 position (assuming it is a single enantiomer), the formation of a new stereocenter at C2 results in a pair of diastereomers. The stereochemical outcome of the addition is not random; it is influenced by the steric environment around the carbonyl group. The approach of the nucleophile can be directed by the existing stereocenter at C4, a concept explained by models such as Cram's rule and the Felkin-Anh model. Steric hindrance from the substituents on the carbonyl carbon (a methyl group vs. a larger 1-methoxyhexyl group) dictates the trajectory of nucleophilic attack, leading to a potential preference for one diastereomer over the other. libretexts.org Uncatalyzed reactions in solution, however, often result in a racemic mixture if the starting material is racemic. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group of 4-Methoxynonan-2-one This table is interactive. Click on the headers to sort.

Nucleophile (Reagent) Product Reaction Type Stereochemical Consideration
Hydride (NaBH₄, LiAlH₄) 4-Methoxynonan-2-ol Reduction Formation of diastereomeric alcohols
Grignard Reagent (R-MgBr) Tertiary Alcohol Alkylation Formation of diastereomeric tertiary alcohols
Organolithium (R-Li) Tertiary Alcohol Alkylation Formation of diastereomeric tertiary alcohols
Cyanide (HCN) Cyanohydrin Cyanohydrin Formation Formation of diastereomeric cyanohydrins wikipedia.org
Ylide (Wittig Reagent) Alkene Olefination Formation of a C=C double bond

The presence of α-hydrogens on both sides of the carbonyl group (at C1 and C3) allows 4-Methoxynonan-2-one to form two distinct enolates under basic conditions. pdx.edu The regioselectivity of this deprotonation is controllable by the reaction conditions.

Kinetic Enolate: Deprotonation at the C1 methyl position is sterically less hindered and occurs faster. This "kinetic" enolate is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). msu.edu

Thermodynamic Enolate: Deprotonation at the more substituted C3 position leads to a more substituted, and thus more stable, "thermodynamic" enolate. This enolate is favored by using a smaller, strong base (e.g., NaH, NaOEt) at higher temperatures, allowing the system to reach equilibrium. pdx.edu

Once formed, these enolates are potent nucleophiles that can react with various electrophiles (e.g., alkyl halides) in α-substitution reactions. libretexts.org The regiochemical outcome of the substitution is therefore determined by the choice of enolate. Furthermore, if the thermodynamic enolate is formed, the sp²-hybridized C3 carbon of the enolate is planar. Subsequent reaction with an electrophile can occur from either face, potentially leading to a mixture of diastereomers if the C3 was a stereocenter in the starting material. libretexts.org

Table 2: Regiochemical Control of Enolate Formation and α-Substitution for 4-Methoxynonan-2-one This table is interactive. Click on the headers to sort.

Condition Base Temperature Enolate Formed Substitution Site
Kinetic Control LDA Low (-78 °C) Less substituted C1 (Methyl)
Thermodynamic Control NaH, NaOEt High (Room Temp. or higher) More substituted C3 (Methine)

The carbonyl group of 4-Methoxynonan-2-one can be selectively reduced to a secondary alcohol, yielding 4-methoxynonan-2-ol. This transformation is commonly achieved using metal hydride reagents. The choice of reagent can influence the stereoselectivity of the reaction, providing a route to control the diastereomeric ratio of the product alcohol. Ketones are generally resistant to oxidation under mild conditions, making reduction the more common and synthetically useful transformation.

Table 3: Selective Reduction of the Carbonyl Group in 4-Methoxynonan-2-one This table is interactive. Click on the headers to sort.

Reagent Product Selectivity Notes
Sodium borohydride (B1222165) (NaBH₄) 4-Methoxynonan-2-ol Good chemoselectivity for ketones Standard, mild reducing agent.
Lithium aluminum hydride (LiAlH₄) 4-Methoxynonan-2-ol Powerful, less selective Reduces ketones and other functional groups.
L-Selectride®, K-Selectride® 4-Methoxynonan-2-ol High stereoselectivity Bulky reagents that can provide diastereoselective reduction.

Reactivity of the Methoxy (B1213986) Ether Group

Ethers are generally characterized by their low reactivity, making them useful as solvents. libretexts.org However, under specific and typically harsh conditions, the C-O bond of the methoxy group in 4-Methoxynonan-2-one can be cleaved.

The most common method for cleaving ethers is treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which turns the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms.

In the case of 4-Methoxynonan-2-one, a methyl alkyl ether, the nucleophilic attack will occur at the sterically less hindered methyl carbon via an Sₙ2 mechanism. libretexts.org This results in the formation of 4-hydroxynonan-2-one and a methyl halide. This cleavage provides a synthetic handle for further derivatization at the C4 position, as the newly formed hydroxyl group can undergo a wide range of subsequent reactions (e.g., oxidation, esterification, or etherification). Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for ether cleavage under milder conditions. masterorganicchemistry.com

Table 4: Reagents for the Cleavage of the Methoxy Ether in 4-Methoxynonan-2-one This table is interactive. Click on the headers to sort.

Reagent Products Mechanism Conditions
Hydrogen Iodide (HI) 4-Hydroxynonan-2-one + Methyl Iodide Sₙ2 Concentrated acid, often with heat
Hydrogen Bromide (HBr) 4-Hydroxynonan-2-one + Methyl Bromide Sₙ2 Concentrated acid, often with heat
Boron Tribromide (BBr₃) 4-Hydroxynonan-2-one + (CH₃)BBr₂ intermediate Lewis acid-catalyzed cleavage Often at low temperatures (e.g., in CH₂Cl₂)

While the outline mentions aromatic/heteroaromatic systems, 4-Methoxynonan-2-one is an aliphatic compound. Therefore, the influence of the methoxy group is considered in the context of the aliphatic chain and its proximity to the carbonyl group.

Electronic Influence: The oxygen atom of the methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain. Although the methoxy group is at the γ-position (C4) relative to the carbonyl carbon (C2), this inductive pull can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a simple alkyl ketone. This effect is generally weaker than resonance effects but can influence reactivity. walisongo.ac.id

Steric Influence: The methoxy group, along with the rest of the C5-C9 alkyl chain, contributes significant steric bulk at the C4 position. This steric hindrance has a pronounced effect on the reactivity of the adjacent C3 position. It sterically disfavors nucleophilic attack at the C3 α-position and makes deprotonation at C3 more difficult. nih.gov Consequently, this steric factor strongly favors the formation of the kinetic enolate at the less hindered C1 methyl group during base-mediated reactions. pdx.edu

Transformations Involving the Aliphatic Chain and Bifunctional Interactions

The unique structure of 4-Methoxynonan-2-one, featuring both a ketone and an ether functionality on a flexible aliphatic chain, provides a platform for complex chemical transformations. The interplay between these two functional groups can direct reactivity and enable transformations that would not be possible with monofunctional analogues.

The selective functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis due to their inherent inertness. nih.gov Achieving site-selectivity in a molecule like 4-Methoxynonan-2-one, which possesses multiple C-H bonds, typically requires strategies that overcome the small differences in bond dissociation energies. chinesechemsoc.org

Modern synthetic methods often employ transition-metal catalysts that are guided by a directing group within the substrate molecule. nih.govresearchgate.net While the hydroxyl group is a commonly exploited directing group for γ-C–H functionalization, nih.govd-nb.info the ether oxygen in 4-Methoxynonan-2-one could potentially serve a similar role. The oxygen's lone pairs can coordinate to a metal center, delivering the catalyst to a specific location and facilitating the activation of a targeted C-H bond.

In 4-Methoxynonan-2-one, the primary sites for such directed functionalization would be the C-H bonds at positions delta (δ) or epsilon (ε) relative to the ether oxygen, depending on the catalyst and reaction geometry. Radical-mediated hydrogen atom transfer (HAT) processes, often initiated by alkoxy radicals, represent another strategy for targeting remote C-H bonds. chinesechemsoc.orgd-nb.info

Table 1: Potential Sites for C-H Functionalization in 4-Methoxynonan-2-one

Carbon PositionType of C-H BondProximity to Functional GroupsPotential for Selective Functionalization
C1Primary (sp³)α to KetoneActivated; not a target for "unactivated" C-H functionalization.
C3Secondary (sp³)α to Ketone, β to EtherActivated by ketone; potential for enolate chemistry.
C5Secondary (sp³)β to Ketone, δ to EtherUnactivated; potential target for ether-directed functionalization.
C6Secondary (sp³)γ to Ketone, ε to EtherUnactivated; potential target for ether-directed functionalization.
C7Secondary (sp³)δ to KetoneUnactivated; less likely to be targeted by directing groups.
C8Secondary (sp³)ε to KetoneUnactivated; less likely to be targeted by directing groups.
C9Primary (sp³)ζ to KetoneUnactivated; generally the least reactive aliphatic C-H.

This table is generated based on general principles of chemical reactivity and does not represent experimentally verified outcomes for this specific molecule.

The bifunctional nature of 4-Methoxynonan-2-one allows for intramolecular reactions, leading to the formation of cyclic structures or rearranged products. The spatial relationship between the C2-ketone and the C4-ether is critical in these transformations.

Intramolecular Cyclization: While direct cyclization involving the ether oxygen attacking the ketone carbonyl is thermodynamically unfavorable, precursor modifications can enable cyclization. For instance, transformations that introduce a nucleophilic center elsewhere on the chain could lead to cyclization. A prominent example in related systems is the Dieckmann condensation, which involves the intramolecular reaction of diesters to form cyclic β-keto esters. libretexts.org Similarly, the cyclization of ω-halo-β-keto esters can produce macrocyclic β-keto lactones. cdnsciencepub.com In the context of 4-Methoxynonan-2-one, if the aliphatic chain were functionalized to contain an appropriate nucleophile and electrophile, a variety of heterocyclic systems could be accessed. udhtu.edu.uaorganic-chemistry.org For example, acid-catalyzed hydrolysis of the ether and subsequent intramolecular reactions could lead to furan (B31954) or pyran derivatives.

Rearrangement Processes: Rearrangement reactions offer another pathway for structural modification. wiley-vch.de The Baeyer-Villiger oxidation, for instance, converts ketones into esters using peroxy acids. beilstein-journals.org Applying this to 4-Methoxynonan-2-one would result in the formation of an ester, with the migratory aptitude of the adjacent carbon groups (methyl vs. 3-methoxyoctyl) determining the final product structure. Typically, the more substituted group preferentially migrates.

Photochemical rearrangements are also possible. Although 4-Methoxynonan-2-one is a saturated ketone, the introduction of unsaturation could open pathways for photorearrangement reactions, which are well-documented for β,γ-unsaturated ketones. acs.org

Comparative Reactivity Studies with Analogous Ketones and Ethers

To understand the unique chemical behavior of 4-Methoxynonan-2-one, it is useful to compare its reactivity to simpler, monofunctional analogues such as nonan-2-one (an analogous ketone) and 4-methoxynonane (an analogous ether).

Comparison with Nonan-2-one: The primary difference between 4-Methoxynonan-2-one and nonan-2-one is the presence of the methoxy group at the γ-position. This group exerts a significant electronic influence.

Carbonyl Reactivity: The ether oxygen is electronegative and exerts an electron-withdrawing inductive effect, which can increase the partial positive charge on the carbonyl carbon at C2. shemmassianconsulting.com This would render the ketone in 4-Methoxynonan-2-one slightly more electrophilic and thus potentially more reactive toward nucleophiles compared to nonan-2-one. libretexts.org

Acidity of α-Hydrogens: Ketones can be deprotonated at the α-carbon to form enolates. msu.edu The electron-withdrawing nature of the C4-methoxy group would be expected to slightly increase the acidity of the protons on C3 in 4-Methoxynonan-2-one relative to the same protons in nonan-2-one. This enhanced acidity could influence the regioselectivity of enolate formation and subsequent alkylation or condensation reactions.

Comparison with 4-Methoxynonane: Ethers are generally characterized by their low reactivity and are often used as solvents. difference.wiki The introduction of a ketone functional group dramatically increases the molecule's reactivity.

Functional Group Reactivity: The carbonyl group in 4-Methoxynonan-2-one is a site for numerous reactions, including nucleophilic addition, reduction to an alcohol, and oxidation (e.g., Baeyer-Villiger), none of which are readily available to a simple ether like 4-methoxynonane. msu.edulibretexts.org

C-H Bond Activation: The ketone activates the adjacent α-hydrogens at C1 and C3, making them acidic enough to participate in enolization and enolate-based reactions. libretexts.orgmsu.edu In contrast, the C-H bonds in 4-methoxynonane are all unactivated and significantly less reactive.

Table 2: Comparative Reactivity Profile

Feature4-Methoxynonan-2-oneNonan-2-one (Analogous Ketone)4-Methoxynonane (Analogous Ether)
Primary Reactive Site Carbonyl (C=O) groupCarbonyl (C=O) groupEther (C-O-C) linkage
Electrophilicity of Carbonyl Carbon High (enhanced by ether's inductive effect)HighNot Applicable
Acidity of α-Hydrogens Moderately acidic (enhanced at C3)Moderately acidicNot acidic
Susceptibility to Nucleophilic Addition HighHighVery Low
Potential for Intramolecular Reactions High (cyclization, rearrangement)Low (requires chain functionalization)Very Low
General Reactivity HighHighLow (relatively inert)

This table provides a qualitative comparison based on established principles of organic chemistry. libretexts.orgmsu.edudifference.wikilibretexts.org

Theoretical and Computational Investigations of 4 Methoxynonan 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org DFT offers a favorable balance between computational cost and accuracy, making it a workhorse for chemists to predict molecular properties. nih.govimperial.ac.uk

For 4-Methoxynonan-2-one, DFT calculations would typically be employed to determine its most stable (ground state) three-dimensional structure. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The results of such a calculation would provide precise values for bond lengths, bond angles, and dihedral angles. ekb.egresearchgate.net

Furthermore, DFT calculations can elucidate electronic properties by analyzing the distribution of electron density. researchgate.net This includes the calculation of atomic charges, which can indicate the polarity of different bonds within the molecule, and the mapping of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity.

Below is a hypothetical table representing the kind of data that would be obtained from a DFT geometry optimization of 4-Methoxynonan-2-one, performed at a common level of theory like B3LYP/6-31G(d).

Table 1: Hypothetical Optimized Geometric Parameters for 4-Methoxynonan-2-one from a DFT Calculation.
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C2=O11.215
Bond Length (Å)C4-O(methoxy)1.428
Bond Length (Å)C(methoxy)-O(methoxy)1.421
Bond Angle (°)C1-C2-C3118.5
Bond Angle (°)C3-C4-O(methoxy)109.7
Dihedral Angle (°)O1=C2-C3-C4-155.2

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mpg.de While computationally more demanding than DFT, high-level ab initio methods, such as Coupled Cluster (CC) or Configuration Interaction (CI), can provide highly accurate results, particularly for electronic excited states. aip.orgosti.govnih.gov

The study of excited states is crucial for understanding a molecule's response to light, which governs its photochemical behavior. diva-portal.org For a ketone like 4-Methoxynonan-2-one, absorption of UV light can promote an electron from a non-bonding orbital on the oxygen atom to an anti-bonding π* orbital of the carbonyl group (an n → π* transition). researchgate.net Ab initio calculations can predict the energies of these electronic transitions and the properties of the resulting excited states. acs.org

This information is vital for predicting potential photochemical reactions. Ketones are well-known to undergo Norrish Type I and Type II reactions from their excited states. researchgate.netnih.gov

Norrish Type I cleavage: Involves the breaking of the C-C bond adjacent to the carbonyl group, forming two radical fragments.

Norrish Type II reaction: Involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, typically from the γ-carbon, followed by cleavage or cyclization.

Ab initio calculations can map the potential energy surfaces of the excited states to identify the pathways and energy barriers for these photochemical processes, thus predicting the likely photoproducts of 4-Methoxynonan-2-one upon irradiation. rsc.orgmdpi.com

Molecular Dynamics and Conformational Analysis

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their flexibility and conformational changes. acs.orgnih.govvtt.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time.

The long, flexible alkyl chain of 4-Methoxynonan-2-one allows it to adopt a vast number of different three-dimensional shapes, or conformations. Identifying the most stable and populated conformations is key to understanding its physical properties and biological interactions.

MD simulations can be used to explore the conformational energy landscape of 4-Methoxynonan-2-one. plos.org By simulating the molecule's movement over nanoseconds or longer, a trajectory is generated that samples numerous conformations. By analyzing the potential energy of the molecule at each point in the trajectory, a map of stable and unstable conformations can be constructed. The results can identify the lowest energy (most stable) conformers and the energy barriers between them.

The flexibility of the nine-carbon chain and the rotation around the C-O bond of the methoxy (B1213986) group are the primary sources of conformational diversity. An MD study would reveal the most probable dihedral angles along the carbon backbone and how the methoxy group is oriented relative to the rest of the molecule.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of 4-Methoxynonan-2-one.
ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
AExtended Chain, anti-periplanar0.0065.1
BGauche fold at C5-C60.8515.5
CGauche fold at C6-C71.109.4
DFolded, compact structure2.501.5

The environment surrounding a molecule can significantly influence its behavior. Solvent effects are particularly important for flexible molecules like 4-Methoxynonan-2-one, as interactions with solvent molecules can stabilize or destabilize certain conformations. nih.govrsc.orgaps.org

MD simulations are well-suited to study these effects by including solvent molecules explicitly in the simulation box. researchgate.net A simulation of 4-Methoxynonan-2-one in a polar solvent like water would be compared to a simulation in a nonpolar solvent like hexane. In water, conformations that can maximize hydrogen bonding with water molecules (e.g., where the carbonyl and methoxy oxygens are accessible) might be favored. In hexane, conformations might be driven more by intramolecular van der Waals forces, potentially leading to more compact structures. nih.gov

These solvent-induced conformational changes can, in turn, affect the molecule's reactivity profile. For example, if a specific conformation is required for a reaction to occur, a solvent that favors that conformation will increase the reaction rate. By analyzing the conformational distribution in different solvents, MD can provide insights into how the reactivity of 4-Methoxynonan-2-one might change depending on its environment.

Computational Modeling of Reaction Mechanisms and Transition States

A central goal of computational chemistry is to elucidate the detailed step-by-step pathway of a chemical reaction, known as the reaction mechanism. acs.orgrsc.org This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along the lowest energy path from reactants to products on the potential energy surface. libretexts.org It represents the energetic barrier that must be overcome for the reaction to proceed, known as the activation energy. fiveable.me According to Transition State Theory (TST), the rate of a reaction is determined by the concentration of the species at the transition state. wikipedia.orgox.ac.uk

For a hypothetical reaction involving 4-Methoxynonan-2-one, such as its reduction or oxidation, computational methods can be used to model the entire process. DFT is commonly used to locate the geometries of the reactants, products, and the transition state. acs.orgmdpi.com Specialized algorithms can search the potential energy surface for the saddle point that corresponds to the transition state. Once found, the structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculating the energy difference between the reactants and the transition state yields the activation energy (Ea). science.gov This value is critical for predicting the reaction rate constant via the Arrhenius equation. fiveable.me By modeling different possible reaction pathways, computational chemists can determine the most favorable mechanism—the one with the lowest activation energy.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of 4-Methoxynonan-2-one.
Reaction PathwayDescriptionCalculated Activation Energy (Ea) (kcal/mol)Relative Rate Prediction
Pathway ANucleophilic attack at carbonyl carbon18.5Fastest
Pathway BEnolate formation via α-proton abstraction24.1Slower
Pathway CRadical abstraction at C535.7Slowest

Elucidation of Intrinsic Reaction Pathways and Energy Barriers for Key Transformations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the intrinsic reaction pathways and associated energy barriers for key transformations of 4-methoxynonan-2-one. While general principles of reaction kinetics, including the concepts of activation energy and transition states, are well-established in organic chemistry, dedicated theoretical investigations into the specific mechanistic details of 4-methoxynonan-2-one are not publicly available at this time.

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is known as the activation energy barrier, a critical parameter that governs the rate of a chemical reaction. A higher energy barrier corresponds to a slower reaction, as fewer molecules will possess sufficient energy to overcome it.

In the context of 4-methoxynonan-2-one, such studies would provide invaluable insights into its reactivity. For instance, theoretical calculations could predict the most likely pathways for reactions involving its ketone or ether functional groups. This could include nucleophilic addition to the carbonyl carbon, enolate formation, or cleavage of the methoxy group under various conditions. By calculating the energy barriers for these potential pathways, researchers could predict which reactions are kinetically favored.

Despite the lack of specific data for 4-methoxynonan-2-one, general knowledge of related ketones and ethers allows for postulation of potential reaction pathways. However, without dedicated computational studies, details regarding the precise geometries of transition states and the quantitative values of energy barriers for this specific molecule remain undetermined. The generation of detailed data tables and in-depth research findings, as requested, is therefore not possible based on currently accessible scientific information. Further theoretical research is required to elucidate the specific reaction dynamics of this compound.

Advanced Analytical and Spectroscopic Characterization of 4 Methoxynonan 2 One and Its Derivatives

High-Resolution Mass Spectrometry for Elucidating Molecular Structure and Fragmentation Mechanisms

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of 4-Methoxynonan-2-one with high accuracy. measurlabs.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact molecular formula. bioanalysis-zone.com This precision is crucial for distinguishing between isomers, which have the same nominal mass but different atomic arrangements. bioanalysis-zone.com

The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. libretexts.org For ketones like 4-Methoxynonan-2-one, characteristic fragmentation includes alpha-cleavage, where the bond adjacent to the carbonyl group breaks. fiveable.me This process is often favored in compounds containing nitrogen, oxygen, and sulfur. msu.edu The fragmentation of the molecular ion leads to a variety of fragment ions, and the pattern of these fragments is unique to the compound's structure. chemguide.co.uklibretexts.org The most abundant fragment ion forms the base peak in the spectrum. libretexts.org

Table 1: Predicted HRMS Data and Potential Fragment Ions for 4-Methoxynonan-2-one

IonPredicted m/zPossible FormulaDescription
[M+H]⁺173.1536C₁₀H₂₁O₂⁺Protonated molecular ion
[M+Na]⁺195.1356C₁₀H₂₀O₂Na⁺Sodium adduct
Fragment 1141.1274C₉H₁₇O⁺Loss of methoxy (B1213986) group (OCH₃)
Fragment 2115.1118C₇H₁₅O⁺Cleavage at C3-C4 bond
Fragment 387.0805C₅H₁₁O⁺Cleavage at C4-C5 bond
Fragment 443.0184C₂H₃O⁺Acetyl cation (CH₃CO⁺)

Note: The m/z values are theoretical and may vary slightly in experimental data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of 4-Methoxynonan-2-one, providing information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for unambiguous signal assignment. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the nonane (B91170) chain. princeton.edu For instance, the protons on C-3 would show a correlation to the protons on C-1 and C-5.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. princeton.edugithub.io This is crucial for assigning the carbon signals based on their attached protons. The phase of the HSQC signal can also provide DEPT-like information, distinguishing between CH, CH₂, and CH₃ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. princeton.edu This is particularly useful for identifying quaternary carbons (like the carbonyl C-2) and for connecting different spin systems. For example, the protons of the methoxy group (at C-4) would show a correlation to the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. princeton.edu Correlations in the NOESY spectrum indicate that protons are close to each other in space, even if they are not directly bonded. ipb.pt

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Methoxynonan-2-one

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations
1 (CH₃)~2.1~29C2, C3
2 (C=O)-~209H1, H3
3 (CH₂)~2.6~48H1, H4, H5
4 (CH)~3.5~78H3, H5, OCH₃
5 (CH₂)~1.4~34H3, H4, H6, H7
6 (CH₂)~1.3~25H4, H5, H7, H8
7 (CH₂)~1.3~32H5, H6, H8, H9
8 (CH₂)~1.3~23H6, H7, H9
9 (CH₃)~0.9~14H7, H8
OCH₃~3.3~57C4

Note: Chemical shifts are predictions and can be influenced by solvent and other experimental conditions.

In cases where 4-Methoxynonan-2-one or its derivatives can be obtained in a crystalline form, solid-state NMR (ssNMR) spectroscopy can provide valuable structural information. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. sfu.caibs.fr Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. bruker.com ssNMR can distinguish between different polymorphs (crystalline forms) of a compound, as each form will have a unique crystal lattice and thus a distinct ssNMR spectrum. researchgate.net This technique is also valuable for studying the compound when it is adsorbed onto a surface. mdpi.com

Vibrational Spectroscopy: Infrared and Raman for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 4-Methoxynonan-2-one.

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching vibration, which typically appears in the range of 1700-1725 cm⁻¹ for aliphatic ketones. fiveable.mespectroscopyonline.compg.edu.pl The presence of the methoxy group will also give rise to characteristic C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ region. spectroscopyonline.com C-H stretching and bending vibrations from the alkyl chain will also be present. ucdavis.edu

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, although it is generally weaker than in the IR spectrum. Raman spectroscopy is particularly useful for analyzing the non-polar bonds of the nonane backbone.

Table 3: Characteristic Vibrational Frequencies for 4-Methoxynonan-2-one

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1715 ± 10Strong (IR), Medium (Raman)
C-O (methoxy)Stretch1100 - 1000Medium (IR)
C-H (sp³)Stretch2960 - 2850Strong (IR), Strong (Raman)
C-H (sp³)Bend1470 - 1370Medium (IR)

X-ray Diffraction Studies of Crystalline Derivatives or Co-crystals for Definitive Structural Elucidation

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of chiral centers like C-4, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals of 4-Methoxynonan-2-one itself might be challenging if it is an oil at room temperature, crystalline derivatives can be synthesized for this purpose. nih.gov The formation of co-crystals with other molecules can also facilitate crystallization and structural analysis. eurjchem.com The diffraction pattern of X-rays passing through the crystal allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a complete and definitive picture of the molecular structure. mdpi.comrsc.org

Advanced Chromatographic Methods for Purity Assessment, Separation of Isomers, and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of 4-Methoxynonan-2-one, separating its isomers, and monitoring the progress of reactions involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.com This technique is highly effective for separating 4-Methoxynonan-2-one from impurities and byproducts. nih.gov Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed for optimal separation. nsf.govnih.gov The use of high-resolution mass spectrometry (HRMS) as a detector in LC-HRMS provides high selectivity and allows for the identification of components based on their accurate mass. nih.govlcms.cz

Isomer Separation : Chiral chromatography can be used to separate the enantiomers of 4-Methoxynonan-2-one. This is crucial as the biological activity of chiral molecules often differs between enantiomers. Specialized chiral stationary phases are used to achieve this separation. Methods for separating other types of isomers, such as positional isomers, can also be developed using techniques like LC-MS/MS. nih.govresearchgate.net

Strategic Synthetic Applications and Advanced Derivative Chemistry of 4 Methoxynonan 2 One

Role as a Key Intermediate in Multi-Step Organic Syntheses

Elaboration into Complex Aliphatic Architectures with Defined Stereochemistry

There is no specific information in the reviewed literature detailing the elaboration of 4-Methoxynonan-2-one into complex aliphatic architectures with defined stereochemistry. Methodologies such as aldol (B89426) reactions or asymmetric reductions, which are commonly used for such transformations with other ketones, have not been specifically reported for this compound.

Introduction of Oxygen-Containing Functionalities and Heterocyclic Motifs

The scientific literature does not provide specific examples of 4-Methoxynonan-2-one being used to introduce oxygen-containing functionalities or to construct heterocyclic motifs. While ketones are versatile precursors for such transformations, for instance, through Baeyer-Villiger oxidation to introduce esters or via condensation reactions with dinucleophiles to form heterocycles, these applications have not been documented for 4-Methoxynonan-2-one.

Integration into Methodologies for the Preparation of Specialty Chemicals

There is a lack of available data on the integration of 4-Methoxynonan-2-one into methodologies for the preparation of specialty chemicals. The following subsections reflect this absence of specific research findings.

Precursors for Surface-Active Agents with Specific Chain Architectures and Biodegradability Considerations

No studies were found that describe the use of 4-Methoxynonan-2-one as a precursor for surface-active agents. The synthesis of surfactants often involves the functionalization of long-chain hydrophobic molecules, a category that 4-Methoxynonan-2-one belongs to. However, its specific application in this context, including any considerations for the biodegradability of potential derivatives, is not documented in the available literature.

Building Blocks for Analogs of Complex Natural Products or Advanced Synthetic Scaffolds

While ketones are fundamental building blocks in the synthesis of natural product analogs and advanced synthetic scaffolds, there is no specific mention in the scientific literature of 4-Methoxynonan-2-one being employed for this purpose. One related compound, Methyl 2-(4-(4-methoxynonan-2-yl)phenyl)-2-methylpropanoate, has been identified as an impurity in the pharmaceutical agent Fexofenadine, but this does not describe the use of 4-Methoxynonan-2-one as a starting material in a synthetic strategy. synzeal.com

Conclusion and Future Research Directions in 4 Methoxynonan 2 One Chemistry

Summary of Current Understanding and Key Achievements in Synthesis and Reactivity

4-Methoxynonan-2-one is a member of the α-alkoxy ketone class of organic compounds. researchgate.net The primary documented synthesis of 4-Methoxynonan-2-one involves a one-pot, three-component reaction catalyzed by L-proline, which is recognized as a highly useful method for generating β-alkoxy ketones. thieme-connect.com While specific, high-yielding synthetic routes exclusively for 4-Methoxynonan-2-one are not extensively detailed in the literature, general methodologies for α-alkoxy ketone synthesis are well-established. These methods include the α-alkylation of α-alkoxyketimines and the homologation of Weinreb amides using lithiated α-oxygenated species. researchgate.net Such approaches offer a foundational framework that could be adapted and optimized for the targeted synthesis of 4-Methoxynonan-2-one. The reactivity of α-alkoxy ketones is valued in organic synthesis, where they serve as versatile building blocks. researchgate.net For instance, they have been utilized in the stereoselective Wittig olefination to produce (Z)-olefins and have been instrumental in the total synthesis of complex molecules like plaunotol. oup.com

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the existence of general synthetic strategies, a significant knowledge gap exists regarding dedicated, high-yield, and stereoselective methods for the synthesis of 4-Methoxynonan-2-one itself. The compound is mentioned as an impurity in the production of Fexofenadine, indicating its formation as a byproduct in certain reaction pathways. synzeal.com This underscores a need for research into more selective synthetic routes that can produce 4-Methoxynonan-2-one as a primary product with high purity.

Further exploration is required to understand the full scope of its chemical reactivity. The influence of the methoxy (B1213986) group at the C4 position on the enolization and subsequent reactions of the ketone functionality is an area ripe for investigation. Research could focus on its utility in asymmetric synthesis, leveraging the chiral center at C4 to direct stereochemical outcomes in aldol (B89426), Michael, or other carbon-carbon bond-forming reactions.

Emerging research avenues could include:

Catalytic Asymmetric Synthesis: Development of enantioselective methods to access specific stereoisomers of 4-Methoxynonan-2-one.

Biocatalysis: Investigating enzymatic pathways for the synthesis or transformation of 4-Methoxynonan-2-one, which could offer high selectivity and milder reaction conditions.

Mechanistic Studies: Detailed mechanistic investigations into its formation as an impurity could provide insights for suppressing its generation in industrial processes or, conversely, for optimizing its synthesis. synzeal.com

Potential for Novel Methodological Advancements and Broader Synthetic Applications

The unique structure of 4-Methoxynonan-2-one, featuring both a ketone and a mid-chain ether, presents opportunities for novel methodological advancements. The development of photoredox or electrochemical methods for the functionalization of this molecule could open new synthetic pathways. springernature.commdpi.com For example, leveraging the alkoxy group to direct C-H activation at a remote position could lead to the synthesis of novel and complex molecular architectures. mdpi.comresearchgate.net

The broader synthetic applications of 4-Methoxynonan-2-one remain largely untapped. As a functionalized nonane (B91170) derivative, it holds potential as a key intermediate in the synthesis of:

Natural Products and Analogs: Its carbon skeleton could be a building block for various natural products or their synthetic analogs.

Bioactive Molecules: The α-alkoxy ketone motif is present in various medicinally relevant compounds. rsc.org Exploring the derivatization of 4-Methoxynonan-2-one could lead to new compounds with potential biological activity.

Advanced Materials: Long-chain functionalized ketones can be precursors to polymers or other materials with specific properties.

Future research should aim to establish efficient and selective synthetic protocols for 4-Methoxynonan-2-one and to thoroughly map its reactivity. Such foundational work would unlock its potential as a versatile tool for chemists, paving the way for its application in diverse areas of chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.